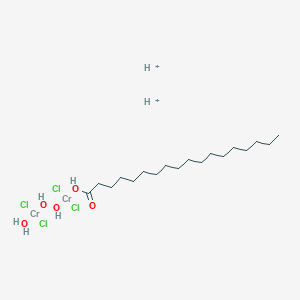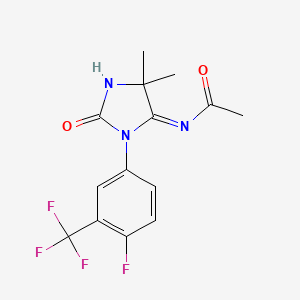
Di(octyl) diethanolamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(octyl) diethanolamine phosphate is an organic compound that belongs to the class of phosphoric acid esters. It is formed by the esterification of diethanolamine with octyl groups and phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(octyl) diethanolamine phosphate typically involves the reaction of diethanolamine with octyl alcohol in the presence of phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows: [ \text{Diethanolamine} + \text{Octyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Di(octyl) diethanolamine phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Di(octyl) diethanolamine phosphate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of Di(octyl) diethanolamine phosphate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: A related compound with similar surfactant properties but without the octyl groups.
Triethanolamine: Another related compound with three ethanolamine groups, used in similar applications.
Diethylhydroxylamine: A compound with similar chemical structure but different functional groups.
Uniqueness
Di(octyl) diethanolamine phosphate is unique due to the presence of octyl groups, which enhance its hydrophobic properties and make it more effective as a surfactant compared to its simpler counterparts like diethanolamine and triethanolamine.
Eigenschaften
| 59707-21-0 | |
Molekularformel |
C20H46NO6P |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
dioctyl hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;6-3-1-5-2-4-7/h3-16H2,1-2H3,(H,17,18);5-7H,1-4H2 |
InChI-Schlüssel |
XLSRZXPMHKCBMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





